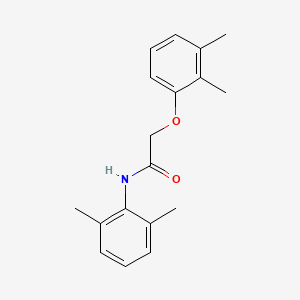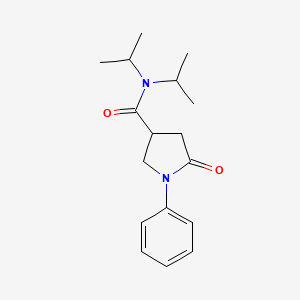![molecular formula C13H14N4O3S B5546497 4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)
4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of 1,2,4-triazines, which are known for their versatile applications in various fields due to their distinctive structural and chemical properties.
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives often involves the reaction of 4-amino-6-methyl-3-thioxo-2H-1,2,4-triazine with various aldehydes under solvent-free conditions and microwave irradiation, as demonstrated in a study by Tabatabaee et al. (2007) (Tabatabaee et al., 2007).
Molecular Structure Analysis
Structural studies of similar compounds, such as the work by Hakimi et al. (2011), reveal that these molecules often exhibit significant inter- and intramolecular interactions, contributing to their stability and reactivity (Hakimi et al., 2011).
Chemical Reactions and Properties
The reactivity of 1,2,4-triazine derivatives is highlighted by their ability to undergo various chemical reactions. For instance, Nayak et al. (2019) described the synthesis of a compound involving treatment with 3,4-dimethoxybenzaldehyde, which could offer insights into the reactivity of the compound (Nayak & Poojary, 2019).
Physical Properties Analysis
The physical properties of these compounds can be inferred from studies like that of Wasti and Joullié (1976), which explore the reactivity and stability of different positions in the 1,2,4-triazine nucleus (Wasti & Joullié, 1976).
Chemical Properties Analysis
1,2,4-Triazine derivatives are known for their diverse chemical properties. Research such as that by Halim et al. (2018) on similar compounds can provide insights into their spectroscopic properties and potential applications in areas like photovoltaic devices (Halim et al., 2018).
科学的研究の応用
Synthesis and Chemical Reactions
The synthesis of triazine derivatives, including structures similar to the compound , has been extensively studied. For instance, the reaction of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine with various aldehydes under classical heating and microwave irradiation in a solvent-free system resulted in the formation of corresponding imines. These compounds were characterized by their spectroscopic data and elemental analysis, demonstrating the versatility of triazine compounds in organic synthesis and the development of novel chemical entities with potential application in various fields, including pharmaceuticals and materials science (Tabatabaee et al., 2007).
Antimicrobial Activities
Research on triazine derivatives has also highlighted their potential antimicrobial properties. Synthesis of novel 1,2,4-triazole derivatives from reactions involving triazine compounds has been reported to yield compounds with good to moderate activities against various microorganisms. This indicates the potential of triazine derivatives, including the compound , in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).
Antiviral and Antioxidant Properties
Additionally, triazine derivatives have been evaluated for their antiviral activity. Specific derivatives were synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the potential of triazine compounds in antiviral research (Golankiewicz et al., 1995). Moreover, studies on triazine derivatives containing dimethoxyphenol have shown significant free-radical scavenging ability, indicating their potential as antioxidants (Hussain, 2016).
Electrochemical Applications
The electrochemical behavior of triazine derivatives has been explored, revealing insights into the reduction processes of these compounds and their potential applications in electrochemical devices and sensors (Farzinnejad et al., 2005).
Material Science and Liquid Crystalline Properties
Triazine derivatives have been synthesized and characterized for their liquid crystalline properties, demonstrating the influence of alkoxy chain length on mesomorphism. This research suggests the potential use of triazine-based compounds in the development of liquid crystal displays and other materials science applications (Singh et al., 2010).
特性
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-12(18)17(13(21)16-15-8)14-7-9-4-5-10(19-2)11(6-9)20-3/h4-7H,1-3H3,(H,16,21)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLUGVXVHOFXIA-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[(3,4-Dimethoxyphenyl)methylidene]amino]-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)
![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

